molecular formula C18H26N2O3S B276326 ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

カタログ番号 B276326
分子量: 350.5 g/mol
InChIキー: MFOMOSZQRDUBFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of BCR signaling and downstream survival pathways, ultimately inducing apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to effectively inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells in preclinical models. In addition, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also shown minimal off-target effects, with no significant inhibition of other kinases or adverse effects on normal B-cell function.

実験室実験の利点と制限

One advantage of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its specificity for BTK, which allows for selective targeting of B-cell lymphoma cells while sparing normal B-cell function. However, one limitation of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its relatively low yield in synthesis, which may limit its availability for large-scale studies.

将来の方向性

For the development of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies, as well as the investigation of its potential synergistic activity with other targeted therapies. In addition, further studies are needed to elucidate the mechanisms of resistance to ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and to identify potential biomarkers for patient selection.

合成法

The synthesis of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several steps, starting with the preparation of the key intermediate, 5-amino-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(1-pyrrolidinylacetyl)glycine ethyl ester to give the desired product, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. The overall yield of this synthesis is around 20%.

科学的研究の応用

Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells, leading to tumor regression in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also demonstrated synergistic activity with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

特性

分子式

C18H26N2O3S

分子量

350.5 g/mol

IUPAC名

ethyl 2-[(2-pyrrolidin-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-3-5-9-14(13)24-17(16)19-15(21)12-20-10-6-7-11-20/h2-12H2,1H3,(H,19,21)

InChIキー

MFOMOSZQRDUBFU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3

正規SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。